molecular formula C17H23BO4 B2650401 methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate CAS No. 1004294-83-0

methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

Cat. No.: B2650401
CAS No.: 1004294-83-0
M. Wt: 302.18
InChI Key: XPMIAPQNTQXJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is a boronic ester derivative featuring a cyclopropane-carboxylate core linked to a phenyl ring substituted with a tetramethyl dioxaborolane group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . Its molecular formula is C₁₈H₂₅BO₄, with a molecular weight of 316.20 g/mol (exact mass: 316.1844) . The tetramethyl dioxaborolane moiety enhances stability against hydrolysis, making it a preferred intermediate in pharmaceutical and materials science applications .

Properties

IUPAC Name

methyl 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-6-7-12(11-13)17(9-10-17)14(19)20-5/h6-8,11H,9-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMIAPQNTQXJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the boronic ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced to the phenyl ring through a reaction with a suitable boronic acid derivative.

    Cyclopropanation: The phenylboronic ester is then subjected to cyclopropanation using a suitable cyclopropane precursor under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into alcohols or other reduced forms.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products:

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: It serves as a ligand or catalyst in various organic reactions, including cross-coupling reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities or cellular processes.

Industry:

Mechanism of Action

The mechanism by which methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with diols or other nucleophilic groups, making it useful in enzyme inhibition or as a molecular probe. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally analogous boronic esters, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate C₁₈H₂₅BO₄ 316.20 Cyclopropane carboxylate core, methyl ester, unsubstituted phenyl Suzuki coupling, drug intermediate
Methyl 1-[3-fluoro-5-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate C₁₇H₂₂BFO₄ 320.17 Fluorine substituent at phenyl meta-position Enhanced electronic effects for regioselective coupling
Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate C₁₉H₂₇BO₄ 344.23 Ethyl ester (vs. methyl), para-substituted phenyl Improved solubility in nonpolar solvents
1-[3-(Tetramethyl-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₅H₁₉BN₂O₂ 270.13 Pyrazole ring instead of cyclopropane Medicinal chemistry (kinase inhibitors, boron neutron capture therapy)
3-Cyclopropyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole C₁₂H₁₈BN₂O₂ 241.10 Cyclopropyl-pyrazole hybrid Fragment-based drug design, sp³-rich scaffolds

Key Comparative Analysis

Ethyl Ester (C₁₉H₂₇BO₄): The ethyl group improves lipophilicity, making this derivative more soluble in organic solvents compared to the methyl analog, though at the cost of slower hydrolysis rates .

Core Structure Variations

  • Cyclopropane vs. Pyrazole: Cyclopropane-carboxylate derivatives (e.g., the target compound) introduce steric strain, which can modulate conformational flexibility in drug candidates. In contrast, pyrazole-based boronic esters (e.g., C₁₅H₁₉BN₂O₂) are planar and aromatic, favoring π-π stacking interactions in protein binding .

Synthetic Utility

  • All compounds are effective in Suzuki-Miyaura couplings, but the cyclopropane-containing derivatives are particularly valuable for synthesizing strained bioactive molecules (e.g., protease inhibitors) .
  • Pyrazole derivatives are prioritized in medicinal chemistry due to their compatibility with bioisosteric replacement strategies .

Stability and Handling

  • The tetramethyl dioxaborolane group universally enhances stability against protic solvents, but moisture-sensitive handling is still required. Cyclopropane derivatives may exhibit lower thermal stability due to ring strain .

Biological Activity

Methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate is a compound that exhibits significant biological activity, particularly in the context of kinase inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H24BO3\text{C}_{16}\text{H}_{24}\text{B}\text{O}_3

It features a cyclopropane ring and a boron-containing dioxaborolane moiety, which is crucial for its biological activity.

Research indicates that this compound may act as an inhibitor of specific kinases involved in various cellular processes. Notably, it has shown inhibitory effects on GSK-3β, IKK-β, and ROCK-1 kinases. These kinases play critical roles in signaling pathways related to inflammation and cancer.

Inhibitory Activity

A study demonstrated that the compound effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced models of inflammation. The IC50 values for GSK-3β inhibition were reported to range from 10 to 1314 nM, with variations depending on structural modifications within the compound .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Biological Activity IC50 Value (nM) Notes
GSK-3β Inhibition10 - 1314Effective against various kinase inhibitors
NO Production SuppressionNot specifiedIn lipopolysaccharide-induced models
Cytotoxicity in HT-22 Cells>1000High concentrations required for toxicity
Cytotoxicity in BV-2 Cells>1000Similar findings as HT-22 cells

Case Studies

Several case studies have investigated the pharmacological potential of this compound:

  • Anti-inflammatory Activity : In a model of inflammation induced by lipopolysaccharides, the compound was shown to significantly reduce NO levels and pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
  • Neuroprotection : The compound's effects on neuronal cell lines (HT-22) were assessed for cytotoxicity. Results indicated that at lower concentrations (up to 10 µM), it did not significantly reduce cell viability, suggesting potential neuroprotective properties.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as a building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity. For instance, the incorporation of the tetramethyl-1,3,2-dioxaborolane moiety has been shown to improve the solubility and stability of drug candidates .

Case Study: P2Y14 Receptor Antagonists

Research has demonstrated that derivatives of methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate can act as antagonists for the P2Y14 receptor, which is implicated in various inflammatory processes. The synthesis of these derivatives involved cyclization and cross-coupling reactions that leverage the dioxaborolane group for effective bioconjugation .

3.1 Polymer Chemistry

This compound is also explored in polymer chemistry for developing boron-containing polymers. These materials exhibit unique properties such as increased thermal stability and enhanced mechanical strength due to the presence of boron .

Case Study: Boron-Based Polymers

Recent studies have focused on synthesizing boron-based polymers that incorporate this compound to achieve desired properties for applications in electronics and photonics . The ability to modulate the electronic properties through structural variations makes this compound a valuable asset in material design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a Miyaura borylation reaction. A halogenated phenylcyclopropane precursor (e.g., 3-bromophenylcyclopropane derivative) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂). Key parameters include:

  • Temperature: 80–100°C
  • Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
  • Catalyst loading: 1–5 mol% Pd
  • Reaction monitoring via TLC or HPLC.
    Purification involves column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques is required:

  • ¹H/¹³C NMR : Assigns cyclopropane ring protons (δ 1.2–1.8 ppm) and ester carbonyl (δ 165–170 ppm).
  • ¹¹B NMR : Confirms boronate ester formation (δ 28–32 ppm).
  • X-ray crystallography : Resolves stereochemistry and boron coordination geometry, as demonstrated for structurally similar cyclopropane derivatives .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (C₁₈H₂₃BO₄).

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer :

  • Storage : Maintain at 0–6°C under inert gas (argon/nitrogen) to prevent boronate ester hydrolysis .
  • Handling : Use PPE (nitrile gloves, safety goggles, flame-resistant lab coats) and spark-proof equipment. Avoid moisture exposure during weighing .
  • Waste disposal : Incinerate in a certified hazardous waste facility to avoid environmental contamination .

Advanced Research Questions

Q. How does the tetramethyl-1,3,2-dioxaborolan-2-yl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The boronate ester acts as a transmetalation agent in Suzuki-Miyaura couplings. Key considerations:

  • Base selection : K₂CO₃ or CsF in THF/water mixtures (3:1 v/v) minimizes protodeboronation.
  • Catalyst optimization : Pd(PPh₃)₄ or SPhos-Pd-G3 for electron-deficient aryl partners.
  • Competitive pathways : Monitor for homocoupling byproducts via GC-MS. Reaction yields typically range from 65–85% under optimized conditions .

Q. What stability challenges arise under varying experimental conditions, and how can they be mitigated?

  • Methodological Answer :

  • Thermal stability : Degrades above 60°C (TGA data); use ice baths during exothermic reactions.
  • Hydrolytic stability : Susceptible to boronate ester cleavage in aqueous media (pH < 5 or > 9). Stabilize with anhydrous solvents (e.g., DMF) and molecular sieves.
  • Photostability : Protect from UV light to avoid cyclopropane ring opening. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC-MS quantify degradation products .

Q. How can this compound be applied in medicinal chemistry or materials science?

  • Methodological Answer :

  • Medicinal chemistry : The cyclopropane scaffold provides rigidity for protease inhibitor design. Late-stage functionalization via Suzuki coupling introduces diversity (e.g., biaryl motifs for kinase inhibition) .
  • Materials science : Acts as a monomer in conjugated polymers for OLEDs. Polymerize via Sonogashira coupling with diiodoarenes, achieving tunable bandgaps (2.1–3.4 eV) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.